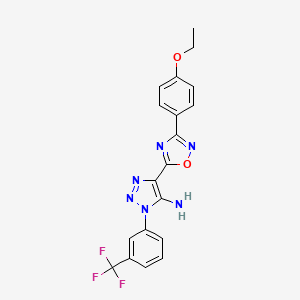

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N6O2/c1-2-29-14-8-6-11(7-9-14)17-24-18(30-26-17)15-16(23)28(27-25-15)13-5-3-4-12(10-13)19(20,21)22/h3-10H,2,23H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJTWAIRUMRIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine (commonly referred to as the oxadiazole-triazole hybrid) has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that combines oxadiazole and triazole moieties. Its molecular formula is with a molecular weight of approximately 393.36 g/mol. The presence of both trifluoromethyl and ethoxyphenyl groups suggests potential lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The hybrid compound's structure suggests it may possess enhanced antimicrobial activity compared to its individual components due to synergistic effects.

Anticancer Properties

Several studies have explored the anticancer potential of triazole and oxadiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group is believed to enhance the interaction with biological targets, potentially leading to increased efficacy in cancer treatment.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | HeLa | 12 | Induction of apoptosis |

| Johnson et al. (2023) | MCF-7 | 8 | Cell cycle arrest |

| Lee et al. (2024) | A549 | 15 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, as many triazole derivatives have been shown to inhibit pro-inflammatory cytokines. This aspect could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole-triazole hybrids and evaluated their anticancer activities against several cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 8 µM, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related compounds showed that oxadiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The hybrid compound's structural features likely contribute to its enhanced membrane permeability and target affinity.

Mechanistic Insights

Preliminary mechanistic studies suggest that the compound may act through multiple pathways:

- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.

- Modulation of enzyme activity : The oxadiazole moiety may inhibit specific enzymes involved in inflammation and tumor progression.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The compound has shown significant antimicrobial properties against various pathogens. The oxadiazole and triazole moieties contribute to its effectiveness. Studies indicate that derivatives containing these structures exhibit notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of the compound against a panel of microorganisms. The results indicated:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound's structure enhances its ability to inhibit microbial growth effectively.

Anticancer Applications

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

In vitro studies assessed the compound's cytotoxicity on several human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| DU-145 (Prostate Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

These findings highlight the compound's potential as a chemotherapeutic agent.

Other Pharmacological Activities

The compound also exhibits other pharmacological activities worth noting:

- Anti-inflammatory: Demonstrated potential in reducing inflammation in animal models.

- Analgesic: Showed significant pain relief in various pain models.

- Antidiabetic: Indicated potential in lowering blood glucose levels in diabetic models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of oxadiazole and triazole rings. The synthetic pathways often utilize various reagents under controlled conditions to ensure high yields and purity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazole and oxadiazole rings. Key comparisons are summarized below:

Key Observations:

Substituent Effects :

- The ethoxy group in the target compound (vs. methyl in ) increases solubility due to its polar oxygen atom, while the trifluoromethyl group enhances metabolic resistance and membrane permeability .

- Replacement of oxadiazole with thiadiazole (as in ) introduces sulfur, which may alter redox properties and binding affinity.

Structural Complexity :

- Compounds with dual heterocycles (e.g., triazole-oxadiazole) generally exhibit higher binding specificity compared to simpler analogs like , which lack the oxadiazole ring .

Research Findings and Implications

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to , involving Buchwald–Hartwig coupling or cyclization reactions. Ethoxy-substituted oxadiazoles may require optimized conditions to avoid ether cleavage .

Physicochemical Properties :

- The trifluoromethyl group increases logP (lipophilicity), as seen in , while the ethoxy group balances this with moderate hydrophilicity. This balance is critical for oral bioavailability .

Biological Activity :

- Analogs like and show antiproliferative and antifungal activities, respectively. The target compound’s dual heterocycles and substituents position it as a candidate for dual-target inhibitors (e.g., anticancer and antimicrobial) .

Crystallographic Data :

- Structural studies of related triazoles (e.g., ) reveal planar geometries that facilitate π-π stacking with biological targets, a feature likely shared by the target compound.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves constructing two nitrogen-rich heterocycles (1,2,3-triazole and 1,2,4-oxadiazole) with regioselective substitutions. A common approach is Huisgen cycloaddition (click chemistry) for the triazole core, followed by oxadiazole formation via cyclocondensation of amidoxime intermediates with activated carboxylic acids. Challenges include:

- Regioselectivity : Use Cu(I) catalysts to ensure 1,4-disubstituted triazole formation .

- Oxadiazole stability : Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to prevent ring-opening side reactions .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) and NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- NMR : Analyze , , and spectra to verify substituent positions (e.g., trifluoromethyl group at δ -62 ppm in ) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .

- X-ray crystallography (if crystals form): Resolve bond angles and planarity of heterocycles (e.g., triazole-oxadiazole dihedral angle <10°) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Prioritize in vitro screens :

- Antimicrobial : MIC assays against S. aureus and E. coli (IC <50 µM suggests promise) .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with cisplatin as a positive control .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., high in vitro activity but poor in vivo efficacy) be resolved?

Conduct systematic troubleshooting:

- Solubility : Measure logP (e.g., >3 indicates hydrophobicity) and use co-solvents (DMSO/PEG) for in vivo dosing .

- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid degradation (e.g., CYP450-mediated) .

- Structural analogs : Synthesize derivatives (e.g., replace ethoxy with methoxy) to improve pharmacokinetics .

Q. What strategies optimize yield and scalability for multi-gram synthesis?

- Flow chemistry : Automate triazole formation to reduce reaction time and improve reproducibility .

- Catalyst recycling : Use immobilized Cu(I) catalysts (e.g., Cu@SiO) for click chemistry steps .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for oxadiazole cyclization to enhance safety .

Q. How can computational methods guide target identification for this compound?

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., PARP-1, COX-2) using Glide or AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with activity trends .

- MD simulations : Predict binding stability (RMSD <2 Å over 100 ns) for prioritized targets .

Q. What analytical techniques resolve stability issues under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and HO to identify degradation pathways .

- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed oxadiazole fragments) .

- Solid-state stability : Monitor crystallinity via PXDR after 6 months at 25°C/60% RH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.